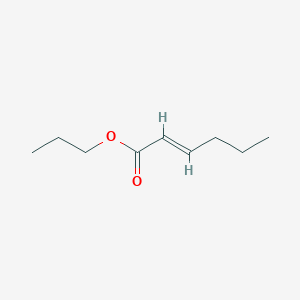

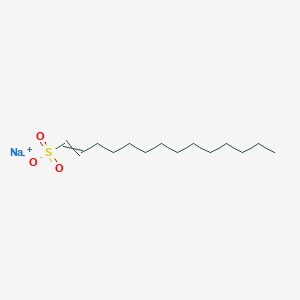

Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This peptide is a variant of α-Melanotropin (α-melanocyte stimulating hormone, α-MSH), which is one of the first peptide hormones isolated from the pituitary gland . The biological functions of α-MSH and structure-activity relationships of α-MSH analogues have been extensively researched . This hormone plays a well-known and principal role in pigmentation . Other effects ascribed to this hormone include regulation of the release of pituitary and peripheral hormones, such as somatostatin and corticotropin, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects . It also plays important roles in the nervous system, particularly in the central nervous system (CNS) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide would be determined by its molecular structure and the properties of its amino acids. For example, the presence of hydrophobic amino acids could make the peptide more soluble in nonpolar solvents, while the presence of charged amino acids could make it more soluble in polar solvents. The peptide’s density is approximately 1.48±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Endocrinology Research

α-MSH plays a significant role in the study of hormonal activity and endocrine system functions. It is derived from pro-opiomelanocortin (POMC) and is involved in the regulation of melanogenesis, the process by which melanocytes produce melanin. Research involving this peptide can lead to a better understanding of hormonal control over pigmentation and potential treatments for pigmentary disorders .

Neuroscience

In neuroscience, α-MSH is studied for its neuroprotective and anti-inflammatory effects. It has been shown to have potential therapeutic applications in reducing brain inflammation and treating neurodegenerative diseases. Researchers use α-MSH derivatives to explore new treatments for conditions such as Alzheimer’s disease and multiple sclerosis .

Pharmacology

The peptide is used in pharmacological studies to develop new drugs that can mimic or inhibit its action. For instance, α-MSH antagonists have been identified, which could lead to novel treatments for conditions like obesity and metabolic syndrome, as α-MSH is known to influence appetite and energy expenditure .

Dermatology

In dermatology, α-MSH’s role in skin pigmentation makes it a valuable tool for studying and treating skin conditions. It is used in research for developing treatments for vitiligo, melasma, and other disorders that affect skin coloration. Its applications extend to cosmetic research, focusing on tanning and skin protection against UV radiation .

Cancer Research

α-MSH has been implicated in the regulation of melanoma cells. Scientists use its analogs to understand the mechanisms of melanoma growth and to develop targeted therapies. The peptide’s influence on melanocyte receptors is crucial for designing drugs that can prevent the proliferation of melanoma cells .

Immunology

The immunomodulatory properties of α-MSH make it an important molecule in immunology research. It has been shown to have anti-inflammatory effects, which are beneficial in treating autoimmune diseases and reducing the severity of inflammatory responses .

Metabolic Studies

α-MSH is involved in the regulation of energy homeostasis. Research into this peptide can provide insights into the mechanisms of energy balance, appetite control, and the development of obesity. It is also studied for its potential role in diabetes management .

Cardiovascular Research

Emerging studies suggest that α-MSH may have cardiovascular implications. Its potential effects on blood pressure regulation and heart rate make it a candidate for research into hypertension and other cardiovascular disorders .

Wirkmechanismus

Target of Action

The primary target of the compound Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH, also known as α-Melanocyte Stimulating Hormone (α-MSH), is the melanocortin receptor found in melanocytes . This receptor plays a crucial role in the regulation of skin pigmentation .

Mode of Action

The α-MSH binds to the melanocortin receptor on the melanocyte membrane, triggering a signal transduction pathway . This interaction leads to the activation of adenylate cyclase on the intracellular surface of the membrane .

Biochemical Pathways

The activation of adenylate cyclase elevates the levels of cyclic AMP (cAMP) in the cytosol . This increase in cAMP triggers a series of downstream effects, including the dispersion of melanosomes within dermal melanocytes and melanogenesis within epidermal melanocytes .

Result of Action

The primary result of α-MSH action is the stimulation of melanin production, leading to increased pigmentation . This hormone also has other effects, including the regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects . It also plays important roles in the nervous system, particularly in the central nervous system (CNS) .

Action Environment

The action, efficacy, and stability of α-MSH can be influenced by various environmental factors. For instance, the presence of calcium is required for the transduction of signal and cAMP production .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58?,59-,60-,61-,64-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBQINYFFIKILA-PDEGJNOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H108N20O20S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1665.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH | |

CAS RN |

10466-28-1 |

Source

|

| Record name | alpha-Msh (1-13), val(13)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)